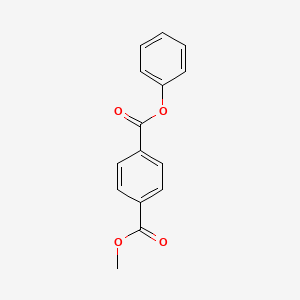

Methyl phenyl terephthalate

Description

Contextualization within Ester and Terephthalate (B1205515) Chemical Families

Methyl phenyl terephthalate is a distinct chemical entity that belongs to two significant classes of organic compounds: esters and terephthalates. ontosight.ai Esters are compounds formed from the reaction of an acid with an alcohol, where at least one hydroxyl (-OH) group is replaced by an alkoxy (-O-alkyl) group. byjus.com The general structure of a carboxylic ester is characterized by a carbonyl group (C=O) bonded to an oxygen atom, which is in turn connected to an alkyl or aryl group. medium.com This functional group is pivotal to the structure and properties of a vast number of organic molecules. wikipedia.org

Specifically, this compound is a derivative of terephthalic acid. ontosight.ai Terephthalic acid is a dicarboxylic aromatic acid, meaning its structure includes a six-carbon aromatic ring and two carboxyl (-COOH) groups. britannica.comwalshmedicalmedia.com In the case of this compound, one of these carboxyl groups is esterified with methanol (B129727), and the other with phenol (B47542). ontosight.ai This dual esterification results in a molecule with both a methyl ester group and a phenyl ester group attached to the central terephthalate structure. ontosight.ai This places it within the terephthalate family, which are esters of terephthalic acid. A prominent member of this family is polyethylene (B3416737) terephthalate (PET), a widely used polymer. britannica.comwalshmedicalmedia.comspecialchem.combyjus.comwikipedia.org

The synthesis of this compound can be achieved through the esterification of terephthalic acid with both methanol and phenol, a reaction that typically requires a catalyst. ontosight.ai An alternative method is transesterification, where a compound like dimethyl terephthalate is reacted with phenol. evitachem.com

Historical Perspectives on Terephthalate Derivatives Research

The study of terephthalate derivatives is intrinsically linked to the development of polymer science. A landmark in this field was the creation of polyethylene terephthalate (PET). In the 1940s, scientists at a British company were investigating materials to create new synthetic fibers. This research led to the polymerization of ethylene (B1197577) glycol with terephthalic acid, resulting in the polymer that would become known as PET. britannica.comwalshmedicalmedia.com

This discovery was a significant catalyst for further research into terephthalic acid and its derivatives. The initial focus was on creating fibers for textiles, but the applications of terephthalates soon expanded. walshmedicalmedia.com In the 1970s, advancements in molding techniques enabled the production of strong, clear, and lightweight PET bottles, which revolutionized the packaging industry. walshmedicalmedia.com

The success of PET spurred broader investigations into other terephthalate-based materials. By modifying the constituent diols or diacids, researchers could tailor the properties of the resulting polymers. This led to the development of a wide range of polyesters with varying degrees of stiffness, strength, and thermal resistance, driven by the inclusion of aromatic groups in the polymer chain. britannica.com

Overview of Academic Research Trajectories for this compound and Analogues

Academic research involving this compound and its analogues often centers on polymer chemistry and materials science. These compounds can serve as monomers or intermediates in the synthesis of novel polymers. For instance, terephthalate esters are used in the production of various polymers and resins. lookchem.com

One area of investigation is the development of high-performance materials. The rigid aromatic structure of the terephthalate moiety imparts stiffness and thermal stability to polymers. britannica.com Research into analogues of this compound, such as those with different ester groups, allows scientists to fine-tune the properties of polyesters for specific applications.

Another research trajectory involves the study of liquid crystals. The rod-like molecular structure of some terephthalate derivatives makes them candidates for forming liquid crystalline phases, which have applications in displays and other electro-optical devices.

Furthermore, the synthesis and characterization of these esters contribute to a fundamental understanding of chemical reactions and material properties. For example, studies might focus on optimizing the conditions for esterification or transesterification reactions to produce high-purity terephthalate derivatives. evitachem.com The analysis of these compounds helps to build a more comprehensive picture of structure-property relationships in organic materials.

Below is a table detailing some of the properties of this compound:

| Property | Value |

| Molecular Formula | C15H12O4 |

| Molecular Weight | 256.25 g/mol |

| Stereochemistry | Achiral |

This data is compiled from publicly available chemical databases. nih.gov

Structure

3D Structure

Properties

CAS No. |

6725-72-0 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

1-O-methyl 4-O-phenyl benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C15H12O4/c1-18-14(16)11-7-9-12(10-8-11)15(17)19-13-5-3-2-4-6-13/h2-10H,1H3 |

InChI Key |

BDVAPCAHRXXXOF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Phenyl Terephthalate and Its Key Precursors

Esterification Reactions for Methyl Phenyl Terephthalate (B1205515) Synthesis

Esterification is a direct reaction between a carboxylic acid and an alcohol to form an ester and water. For an asymmetric diester like methyl phenyl terephthalate, this can be conceptually approached by reacting terephthalic acid sequentially or directly with both methanol (B129727) and phenol (B47542).

The direct synthesis of this compound would involve the esterification of one carboxyl group of terephthalic acid with methanol and the other with phenol. Industrially, the production of a simple diester like dimethyl terephthalate (DMT) is well-established and proceeds by reacting terephthalic acid (TPA) with an excess of methanol at high temperatures (250-300 °C) and pressures. This process converts TPA into the more manageable DMT, which is a key intermediate for polyesters like polyethylene (B3416737) terephthalate (PET). scranton.edujournalspub.info

The direct esterification of carboxylic acids with phenols is more challenging than with aliphatic alcohols due to the lower nucleophilicity of the phenolic hydroxyl group. However, specialized catalytic systems can facilitate this reaction. For instance, a process using a borate-sulfuric acid catalyst complex has been patented for the synthesis of various phenyl esters directly from carboxylic acids and phenols at temperatures ranging from 75 °C to 285 °C. google.com This demonstrates the feasibility of forming the phenyl ester linkage directly from terephthalic acid.

A plausible route to this compound would be a two-step sequential esterification. First, terephthalic acid could be converted to its monomethyl ester (monomethyl terephthalate, MMT). In a second step, the remaining carboxylic acid group on MMT would be esterified with phenol, using a catalyst effective for phenylation.

The choice of catalyst is critical for achieving high conversion and selectivity in esterification reactions. For the synthesis of DMT from TPA and methanol, various catalytic systems have been explored. While the reaction can proceed without a catalyst at high temperatures, catalysts increase the reaction rate significantly. google.com

Solid acid catalysts, particularly zeolites, have gained attention as environmentally friendly alternatives to traditional homogeneous catalysts like sulfuric acid. mdpi.com Zeolites offer advantages such as ease of separation, reusability, and reduced corrosion. mdpi.com A systematic study of six different zeolite catalysts for the esterification of TPA with methanol found that β zeolite showed superior performance. mdpi.com The effectiveness of zeolite catalysts is linked to their pore structure, acid site density, and specific surface area. mdpi.com

For the broader synthesis of polyesters from TPA, which involves esterification, various metal-based catalysts are employed. These include compounds of antimony, titanium, germanium, zinc, and cobalt. google.commdpi.com Titanium-based catalysts, such as titanium alkoxides, are known to be highly reactive but can sometimes lead to product discoloration. mdpi.comnih.gov Aluminum-based catalysts are also effective and can be added before the esterification stage due to their excellent water stability. nih.gov Bimetallic systems, such as combinations of antimony and titanium, have been shown to have synergistic effects, leading to high reaction rates while maintaining good product color. mdpi.com

The table below summarizes the performance of a specific zeolite catalyst under optimized conditions for the synthesis of Dimethyl Terephthalate (DMT), a key precursor.

| Catalyst | Reactants | Temperature (°C) | Pressure | TPA Conversion (%) | DMT Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| β Zeolite | TPA, Methanol | 200 | 1 MPa | 100 | 94.1 | mdpi.com |

Transesterification Approaches for this compound Formation

Transesterification is an equilibrium-controlled process where the alkoxy group of an ester is exchanged with that of an alcohol. This method is widely used in polymer chemistry, particularly for the synthesis of polyesters from DMT. unina.itnih.gov It is a key strategy for producing this compound from precursor esters like DMT or diphenyl terephthalate.

The formation of this compound can be achieved through a comproportionation reaction involving the transesterification of dimethyl terephthalate (DMT) and diphenyl terephthalate. In this process, the methyl and phenyl groups are exchanged between the two symmetric diester molecules to yield the asymmetric product. This type of ester interchange is typically catalyzed by metal salts, such as acetates of zinc, manganese, or cobalt, at elevated temperatures (150-200 °C). unina.itnih.gov To drive the reaction towards the desired product, the reaction equilibrium would need to be carefully managed, potentially through the removal of one of the symmetric diesters if it has a significantly different boiling point.

Diphenyl carbonate (DPC) serves as an effective and environmentally benign phenoxy group donor for converting carboxylic acids into phenyl esters. rsc.org This reaction avoids the use of harsher reagents like acid chlorides. The process involves reacting a carboxylic acid with DPC in the presence of a catalytic amount of a tertiary amine base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), under neat conditions at temperatures above 100 °C. rsc.org To synthesize this compound, monomethyl terephthalate (MMT) would be the ideal starting material to react with DPC. This would selectively form the phenyl ester on the free carboxylic acid group of MMT. The reaction is efficient, with only small amounts of catalyst (e.g., 3.0 mol%) required for full conversion. rsc.org

The table below presents findings for the synthesis of various phenyl esters using diphenyl carbonate and a DBU catalyst, illustrating the versatility of this method.

| Carboxylic Acid | Temperature (°C) | Time (h) | Yield of Phenyl Ester (%) | Reference |

|---|---|---|---|---|

| Benzoic acid | 130 | 18 | 93 | rsc.org |

| 4-Methoxybenzoic acid | 130 | 18 | 96 | rsc.org |

| 4-Nitrobenzoic acid | 130 | 18 | 85 | rsc.org |

| Hexanoic acid | 130 | 18 | 81 | rsc.org |

A direct and common transesterification route involves the reaction of an existing ester with an alcohol.

Transesterification with Phenol: this compound can be synthesized by the transesterification of dimethyl terephthalate (DMT) with phenol. In this alcoholysis reaction, phenol displaces methanol from the DMT molecule. The reaction is reversible, so the removal of the liberated methanol by distillation is necessary to drive the reaction to completion. unina.it This process is typically catalyzed by metal compounds, with zinc, manganese, and lead acetates being commonly employed for the transesterification of DMT with alcohols like ethylene (B1197577) glycol. nih.gov Similar catalytic systems would be effective for the reaction with phenol. The reaction intermediate would be methyl 2-hydroxy-ethylterephthalate in the case of ethylene glycol, and analogously, the reaction with phenol would proceed through a similar intermediate stage. nih.gov

Transesterification with Phenyl Acetate (B1210297): An alternative approach is the acid-catalyzed transesterification between a carboxylic acid and an ester. In this case, terephthalic acid or its monomethyl ester could be reacted with phenyl acetate. The acetyl group from phenyl acetate would be exchanged with the terephthaloyl group, forming this compound and acetic acid as a byproduct. This type of reaction is often catalyzed by strong acids.

Catalytic Aspects of Transesterification (e.g., Titanates)

The synthesis of asymmetric terephthalates, such as this compound, can be achieved via transesterification of dimethyl terephthalate (DMT) with phenol. This process is often facilitated by catalysts, with titanates being a notable class of compounds for such reactions. Titanate catalysts, like tetrabutyl titanate and tetraisopropyl titanate, are effective in promoting the exchange of ester groups.

The general mechanism for titanate-catalyzed transesterification involves the coordination of the catalyst with the carbonyl oxygen of the ester (DMT). This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol (phenol). The reaction proceeds through a tetrahedral intermediate, leading to the displacement of methanol and the formation of the new phenyl ester.

In related transesterification reactions, such as between DMT and ethylene carbonate, tetrabutyl titanate has been shown to have the highest catalytic activity among various titanates. kisti.re.kr Similarly, in the transesterification of dimethyl carbonate with phenol, tetrabutyl titanate also demonstrates high activity. researchgate.net The catalyst's effectiveness is influenced by several factors, including reaction temperature, catalyst concentration, and the molar ratio of the reactants. For instance, in the reaction of dimethyl carbonate and phenol, the conversion and product selectivity are highly dependent on these parameters. researchgate.net The active catalytic species is often a phenoxy titanium complex, formed by an initial reaction between the titanate catalyst and phenol. jlu.edu.cn

Table 1: Titanate Catalysts in Related Transesterification Reactions

| Catalyst | Reactants | Key Findings |

|---|---|---|

| Tetrabutyl Titanate | Dimethyl Carbonate & Phenol | Higher catalytic activity compared to tetraphenyl titanate. researchgate.net |

| Tetraisopropyl Titanate | Dimethyl Terephthalate & Ethylene Carbonate | Effective catalyst for transesterification. kisti.re.kr |

| Tetramethyl Titanate | Dimethyl Terephthalate & Ethylene Carbonate | Studied for transesterification reactions. kisti.re.kr |

Solvent Systems in Transesterification Reactions

Transesterification reactions can be performed under various conditions, including in the presence of a solvent or under neat (solvent-free) conditions. The choice of solvent can influence reaction rates, equilibria, and product separation.

For the synthesis of terephthalate esters, high-boiling-point aromatic solvents may be employed to facilitate the removal of the lower-boiling alcohol byproduct (methanol in the case of DMT transesterification), thereby driving the reaction equilibrium towards the product side. However, many industrial transesterification processes, particularly in polyester (B1180765) synthesis, are carried out in the melt phase without any solvent. researchgate.net This approach avoids the need for solvent handling and recovery, making the process more economical and environmentally friendly.

In laboratory-scale syntheses, the choice often depends on the physical properties of the reactants and products. If the reactants are solids at the desired reaction temperature, a solvent that can dissolve them is necessary to create a homogeneous reaction mixture. The solvent should be inert under the reaction conditions and have a boiling point that allows for effective temperature control and removal of byproducts.

Stepwise Synthesis from Terephthalic Acid Derivatives

An alternative route to this compound involves a stepwise approach starting from dimethyl terephthalate. This method provides a high degree of control over the final product structure.

The first step in this pathway is the selective hydrolysis of one of the two ester groups of dimethyl terephthalate (DMT) to yield monomethyl terephthalate (MMT). guidechem.com This reaction is a critical step, as over-hydrolysis would lead to the formation of terephthalic acid. The hydrolysis of DMT is known to occur in two stages: a relatively fast and irreversible conversion of DMT to MMT, followed by a slower, reversible hydrolysis of MMT to terephthalic acid. researchgate.netresearchgate.net

To achieve high selectivity for MMT, reaction conditions must be carefully controlled. One effective method for the selective monohydrolysis of symmetric diesters involves using a tetrahydrofuran (THF)-water medium with a diluted aqueous solution of sodium hydroxide (B78521) (NaOH) at a low temperature, such as 0°C. organic-chemistry.org This semi-two-phase system can yield the mono-acid (half-ester) in high to near-quantitative amounts, minimizing the formation of the di-acid. organic-chemistry.orgmorressier.com The success of this selectivity is attributed to the significantly higher activation energy required for the hydrolysis of the second ester group compared to the first. morressier.com

Table 2: Reaction Conditions for Selective Monohydrolysis

| Reactant | Reagents | Solvent System | Temperature | Product | Yield |

|---|

Once monomethyl terephthalate is obtained, the subsequent step is the esterification of its free carboxylic acid group with phenol. Boric acid has been identified as an effective catalyst for this type of reaction, particularly for the esterification of phenols. documentsdelivered.com

The process involves reacting the carboxylic acid (MMT) with the phenolic compound in the presence of a catalyst system that can consist of boric acid and an alkali metal compound (such as an alkali metal salt of boric acid or an alkali metal hydroxide). google.com This catalytic system has been found to be more effective than other borate complexes for promoting the esterification of phenols. The reaction is typically carried out by heating the mixture of the carboxylic acid, phenol, and catalyst. Boric acid's catalytic role is also noted in the chemoselective esterification of α-hydroxycarboxylic acids, where it allows for mild reaction conditions. researchgate.net Another approach involves the use of tributyl borate for esterification under solvent-free conditions, where boric acid is a recyclable byproduct. rsc.org

Synthesis of Related Terephthalate Intermediates

Terephthaloyl chloride is a key intermediate in the synthesis of various polymers and can be prepared from terephthalic acid. It is a white solid at room temperature and serves as the acyl chloride of terephthalic acid. wikipedia.org

Several methods are established for its synthesis:

Reaction with Thionyl Chloride : A common laboratory and industrial method involves reacting terephthalic acid with an excess of thionyl chloride (SOCl₂). The mixture is typically refluxed, and the excess thionyl chloride is later removed by distillation. The crude product can then be purified by distillation under reduced pressure. chemicalbook.com

Reaction with Phosphorus Pentachloride : Another classic method is the reaction of terephthalic acid with phosphorus pentachloride (PCl₅). acs.org The solids are heated together, resulting in the formation of liquid terephthaloyl chloride and phosphorus oxychloride as a byproduct.

Reaction of 1,4-Bis(trichloromethyl)benzene with Terephthalic Acid : A commercial route involves the reaction of 1,4-bis(trichloromethyl)benzene with terephthalic acid, often in the presence of a catalyst like ferric chloride or zinc chloride. wikipedia.orgpatsnap.com This reaction proceeds at elevated temperatures to yield terephthaloyl chloride with high purity. patsnap.com

Table 3: Comparison of Synthetic Methods for Terephthaloyl Chloride

| Reagent | Starting Material | Typical Conditions | Byproducts | Purity/Yield |

|---|---|---|---|---|

| Thionyl Chloride | Terephthalic Acid | Reflux at 80°C for 10-12h chemicalbook.com | SO₂, HCl | Yield is ~100% chemicalbook.com |

| Phosphorus Pentachloride | Terephthalic Acid | Heating on a steam bath acs.org | POCl₃, HCl | Good yield |

Synthesis of Monoalkyl Terephthalates

The preparation of monoalkyl terephthalates can be effectively achieved through a two-step synthetic route commencing with terephthalic acid. researchgate.nettandfonline.com This methodology involves the initial formation of a dialkyl terephthalate intermediate, which subsequently undergoes monohydrolysis to yield the desired monoester. tandfonline.com This approach has been demonstrated to be an efficient and cost-effective method for producing these compounds. tandfonline.com

A general procedure for the synthesis begins with the esterification of terephthalic acid. tandfonline.com In a typical reaction, terephthalic acid is refluxed with an appropriate alcohol. tandfonline.com The introduction of thionyl chloride instigates the formation of the corresponding dialkyl terephthalate. tandfonline.com The reaction times for this step can vary, generally ranging from 4 to 10 hours, and the resulting diester is often obtained in high yields. tandfonline.com For instance, the synthesis of dimethyl terephthalate and diethyl terephthalate using this method has been reported to achieve yields of 99%. tandfonline.com

The subsequent and crucial step is the selective monohydrolysis of the synthesized dialkyl terephthalate. tandfonline.com This is typically accomplished by reacting the diester with potassium hydroxide in the corresponding alcohol. tandfonline.com The reaction mixture is heated under reflux for a period, after which the alcohol is removed. tandfonline.com The resulting product is then worked up through a series of extraction and acidification steps to isolate the monoalkyl terephthalate. tandfonline.com The purification of the final monoester is a critical aspect of this synthesis, and procedures have been developed to effectively remove any remaining terephthalic acid. tandfonline.com

The efficiency of the monohydrolysis step can be influenced by the solubility of the base in the alcohol used. tandfonline.com For example, a lower yield observed for the monobutyl ester of terephthalic acid has been attributed to the poor solubility of potassium hydroxide in n-butanol. tandfonline.com

Detailed research findings on the synthesis of various monoalkyl terephthalates are presented in the table below.

| Entry | R Group | Diester Yield (%) | Monoester Yield (%) |

| 1a | Methyl | 99 | 91 |

| 1b | Ethyl | 89 | 93 |

| 1c | Propyl | 99 | 95 |

| 1d | Butyl | 39 | 62 |

| 1e | Isopropyl | 95 | 89 |

Chemical Reaction Mechanisms and Kinetics of Methyl Phenyl Terephthalate Transformations

Mechanistic Studies of Esterification Reactions

The formation of methyl phenyl terephthalate (B1205515) can be achieved through the esterification of terephthalic acid with methanol (B129727) and phenol (B47542). ontosight.ai This process, like other esterifications, is typically catalyzed by an acid.

The acid-catalyzed esterification, often referred to as Fischer esterification, proceeds through a series of equilibrium steps. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the activation of the carboxylic acid carbonyl group by a proton from the acid catalyst, making it more susceptible to nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org

The general mechanism can be described by the following steps:

Protonation: The carbonyl oxygen of the terephthalic acid is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: An alcohol molecule (methanol or phenol) acts as a nucleophile and attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.combyjus.com

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate. This converts the hydroxyl group into a better leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.commasterorganicchemistry.com

This process occurs sequentially for both carboxylic acid groups of terephthalic acid to form the mixed ester, methyl phenyl terephthalate. The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product side. masterorganicchemistry.comwikipedia.org

Elucidation of Transesterification Reaction Mechanisms

Transesterification is a crucial reaction in polymer chemistry, particularly in the production of polyesters like polyethylene (B3416737) terephthalate (PET). wikipedia.org It involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.combyjus.com this compound can be synthesized via the transesterification of dimethyl terephthalate (DMT) with phenol or participate in further transesterification reactions. google.com

The core mechanism of transesterification is a nucleophilic acyl substitution. masterorganicchemistry.comnih.gov The reaction can be catalyzed by either an acid or a base. wikipedia.org

Acid-Catalyzed Mechanism: Similar to esterification, the reaction starts with the protonation of the ester's carbonyl oxygen. This enhances the carbonyl carbon's electrophilicity, making it ready for attack by an alcohol molecule. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of the original alcohol to yield the new ester. wikipedia.orgmasterorganicchemistry.combyjus.com

Base-Catalyzed Mechanism: A strong base deprotonates the incoming alcohol, forming a highly nucleophilic alkoxide ion. wikipedia.orgbyjus.com This alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate collapses, expelling the original alkoxide as a leaving group to form the new ester. masterorganicchemistry.combyjus.com

In the context of producing polyesters, diesters like dimethyl terephthalate undergo transesterification with diols such as ethylene (B1197577) glycol to form macromolecules and methanol, which is removed to drive the reaction forward. wikipedia.org

Reaction Kinetics of Terephthalate Ester Formations

The study of reaction kinetics is essential for optimizing the industrial production of terephthalate-based polymers. Kinetic models are developed to understand and predict the behavior of complex reaction systems like polycondensation.

The melt polycondensation for producing polymers like PET involves multiple reactions, including transesterification (polycondensation) and esterification, alongside side reactions like the formation of diethylene glycol and acetaldehyde. umd.edunih.gov Kinetic models for these processes are often based on a functional group approach, where rate constants are defined for the reactions between the different functional end groups. umd.edunih.gov

A kinetic model for the solid-state polycondensation (SSP) of PET, for instance, may be governed by reversible chemical reactions and the diffusion of small molecule by-products like ethylene glycol and water. researchgate.net The key kinetic parameters in such models include the forward rate constants for transesterification (k1) and esterification (k2), as well as diffusion coefficients for the by-products. researchgate.net The effect of catalysts is typically incorporated into the values of the rate constants. umd.edu

The table below presents example kinetic parameters for the polycondensation of PET, which shares the fundamental terephthalate reaction chemistry.

| Parameter | Value Expression | Description | Source |

|---|---|---|---|

| k1 | 3.4 × 106 exp(−18,500/RT′) | Polycondensation reaction rate constant (L/mol-min) for 0.05 wt% Sb2O3 catalyst. | researchgate.net |

| k7 | 1.3 × 1011 exp(−37,800/RT′) | Diester group degradation reaction rate constant (min−1) for 0.05 wt% Sb2O3 catalyst. | researchgate.net |

These models, validated with experimental or plant data, can explain the effects of various process parameters such as temperature, pressure, and catalyst concentration on the final polymer properties. researchgate.net

Amidation Reactions involving this compound

This compound serves as a valuable intermediate in the synthesis of more complex molecules, such as bis-esteramides, which are precursors to polyesteramides. google.com The amidation of esters is a form of nucleophilic acyl substitution where an amine acts as the nucleophile. researchgate.net

A key advantage of using this compound in amidation reactions is its enhanced reactivity compared to its dialkyl counterparts like dimethyl terephthalate. google.com The phenyl ester group is a better leaving group than a methyl ester group. Consequently, the reaction of this compound with a diamine proceeds significantly faster and under milder conditions. For example, the amidation of the phenyl ester can occur cleanly at 120°C, whereas the corresponding reaction with a methyl ester requires temperatures of 170-175°C in the absence of a catalyst. google.com This lower reaction temperature leads to a purer product with fewer by-products, which is advantageous for subsequent polymerization steps. google.com The reaction involves the direct ester-amide exchange where the diamine attacks the phenyl ester portion of the molecule to form the desired bis-esteramide. google.com

Ester-Amide Exchange Mechanisms

The conversion of the ester groups in this compound to amide groups, known as ester-amide exchange or amidation, is a critical reaction for the synthesis of polyesteramides. This transformation typically proceeds through a nucleophilic acyl substitution mechanism. While specific mechanistic studies on this compound are not extensively detailed in publicly available literature, the mechanism can be understood by examining related and well-studied systems, such as the amidation of other aromatic esters.

The generally accepted mechanism for the base-catalyzed amidation of an ester involves the following steps:

Nucleophilic Attack: An amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This step leads to the formation of a tetrahedral intermediate. The reaction can be catalyzed by a base, which deprotonates the amine to increase its nucleophilicity, or by activating the ester.

Proton Transfer: A proton transfer can occur within the tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of the leaving group (either a methoxide (B1231860) or a phenoxide ion in the case of this compound). The stability of the leaving group is a crucial factor in this step.

In the context of polyesteramide synthesis from dimethyl terephthalate (DMT), the Gaymans process is a notable example of ester-amide exchange. google.com This process utilizes a base, such as lithium methoxide, to catalyze the reaction between a diamine and an excess of DMT. google.com The initial reaction involves the formation of a bis-esteramide, which can then be used in subsequent polymerization steps. google.com The formation of this compound as an intermediate, through transesterification of DMT with a phenol source, is a strategy to enhance the efficiency of the subsequent amidation step. google.com

Computational studies on the organocatalyzed amidation of methylbenzoate, a model for one of the ester groups in this compound, suggest that the nucleophilic attack is the rate-determining step in the reaction. nih.gov These studies also indicate that the combination of an organocatalyst with a molecule of the amine co-catalyst can be more effective than the catalyst alone. nih.gov

Comparative Reactivity of Phenyl vs. Methyl Esters in Amidation

A key feature of the chemical behavior of this compound is the differential reactivity of its two ester groups in amidation reactions. It has been established that phenyl esters are significantly more reactive towards amines than methyl esters under similar reaction conditions. This difference in reactivity is fundamental to the controlled synthesis of polyesteramides.

The higher reactivity of the phenyl ester can be attributed to the greater stability of the phenoxide leaving group (C₆H₅O⁻) compared to the methoxide leaving group (CH₃O⁻). The negative charge on the phenoxide ion is delocalized over the aromatic ring through resonance, making it a more stable and thus better leaving group. This facilitates the collapse of the tetrahedral intermediate in the nucleophilic acyl substitution mechanism.

In a process for preparing ester amides, it is explicitly noted that phenyl esters react significantly faster than methyl esters in the amidation step. google.com This selective reactivity allows for the preferential reaction of a diamine with the phenyl ester group of this compound, leading to the formation of a specific bis-esteramide intermediate with minimal side reactions involving the methyl ester group. google.com

This selective amidation is a cornerstone of a one-pot, three-step process for producing polyesteramides, which involves:

Transesterification of a dialkyl terephthalate (like DMT) to form a mixture containing a phenyl ester. google.com

Ester-amide exchange, where the phenyl ester selectively reacts with a diamine. google.com

Polymerization of the resulting mixture. google.com

The following table summarizes the comparative reactivity based on product yields from related studies.

| Ester Substrate | Amine | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Methyl Benzoate | Benzylamine | Water, 110 °C, 12 h | <5% | [Source on comparative reactivity of esters] |

| Phenyl Benzoate | 95% |

This table presents data from a study on simple benzoates, which serves as a model to illustrate the general principle of higher reactivity of phenyl esters over methyl esters in amidation.

This differential reactivity provides a powerful synthetic tool for polymer chemists, enabling the design of complex polymer architectures with a high degree of control over the monomer sequence.

Synthesis and Reactivity of Methyl Phenyl Terephthalate Derivatives and Analogues

Derivatives of Terephthaloyl Chloride

Terephthaloyl chloride, the diacyl chloride derivative of terephthalic acid, serves as a versatile precursor in the synthesis of a wide array of derivatives due to the high reactivity of its acyl chloride groups. wikipedia.org It is commercially produced from terephthalic acid. cu.edu.eg

Reactions with Amines and Hydrazide Derivatives

Terephthaloyl chloride readily undergoes condensation reactions with various amines and hydrazide derivatives to form corresponding amides and hydrazides. These reactions are fundamental in the synthesis of polymers and other complex organic molecules.

The reaction with primary aliphatic amines can lead to the formation of isophthalamides. researchgate.net For instance, the condensation of terephthaloyl chloride with amine derivatives has been utilized in the synthesis of symmetrical direct dyes for cotton fabrics. cu.edu.eg Similarly, reactions with 4-aminomethylpyridine yield bisamides, which can be further cyclized. cu.edu.eg

The coupling of terephthaloyl chloride with hydrazide derivatives, such as benzoic hydrazide, results in the formation of bis(benzoylhydrazide) compounds. cu.edu.eg These reactions are crucial for creating molecules with specific functionalities and properties, including those used in the development of liquid crystals and azo dyes. researchgate.net Furthermore, polyamide-hydrazides can be synthesized by reacting terephthaloyl chloride with aminohydroxybenzoic hydrazides. cu.edu.eg

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Terephthaloyl chloride | Primary amines | Isophthalamides | researchgate.net |

| Terephthaloyl chloride | Amine derivatives | Symmetrical direct dyes | cu.edu.eg |

| Terephthaloyl chloride | 4-aminomethylpyridine | Bisamides | cu.edu.eg |

| Terephthaloyl chloride | Benzoic hydrazide | Bis(benzoylhydrazide)s | cu.edu.eg |

| Terephthaloyl chloride | Aminohydroxybenzoic hydrazides | Polyamide-hydrazides | cu.edu.eg |

Formation of Heterocyclic Compounds (e.g., Oxadiazoles, Triazoles, Thiadiazoles)

Terephthaloyl chloride is a key building block for the synthesis of various heterocyclic compounds. The reaction of terephthaloyl chloride with 3,4-dialkoxythiophene-2,5-carbonyl dihydrazide yields a polyhydrazide, which can then be cyclized to form oxadiazole derivatives. cu.edu.eg Similarly, 2,5-disubstituted-1,3,4-oxadiazoles can be synthesized through a condensation reaction between aldehydes and acyl hydrazines, followed by oxidative cyclization. openmedicinalchemistryjournal.com Another route involves the reaction of hydrazides with methyl ketones. organic-chemistry.org

The synthesis of 1,2,4-triazoles can be achieved by reacting methyl terephthaloyl chloride with thiosemicarbazide, followed by treatment with sodium methoxide (B1231860). sciforum.net Poly-1,2,4-triazoles have also been synthesized from the reaction of a mixture of terephthalic acid and isophthalic acid with hydrazine sulphate, followed by treatment with aniline. cu.edu.eg

Thiadiazole derivatives can be synthesized from terephthalic dihydrazide. The dihydrazide is first reacted with carbon disulfide and potassium hydroxide (B78521) to form a potassium salt, which then undergoes cyclization with hydrazine to form a bis-triazole. This intermediate can then be converted to thiadiazole derivatives. cu.edu.eg

| Precursor | Reagents | Heterocyclic Product | Reference |

| Terephthaloyl chloride | 3,4-dialkoxythiophene-2,5-carbonyl dihydrazide, POCl3 | Oxadiazole derivatives | cu.edu.eg |

| Aldehydes, Acyl hydrazines | Sodium bisulfate | 2,5-disubstituted-1,3,4-oxadiazoles | openmedicinalchemistryjournal.com |

| Methyl terephthaloyl chloride | Thiosemicarbazide, Sodium methoxide | 1,2,4-triazole | sciforum.net |

| Terephthalic dihydrazide | CS2, KOH, NH2NH2, Acids, POCl3 | Thiadiazole derivatives | cu.edu.eg |

Methyl Phenyl Terephthalate (B1205515) as an Intermediate for Complex Molecules

Methyl phenyl terephthalate serves as a crucial intermediate in the synthesis of more complex molecules, including bis-esteramides and polyesteramide polymers. Its synthesis can be achieved through the transesterification of dimethyl terephthalate with phenol (B47542) or diphenyl terephthalate. google.com

Synthesis of Bis-esteramides (e.g., T2T, T4T, T6T)

Bis-esteramides, such as butylene-1,4-bis(p-carbomethoxy benzoyl amide) (T4T), can be produced from dimethyl terephthalate in a two-step, one-pot reaction. The first step involves the conversion of dimethyl terephthalate to a monophenyl ester via transesterification. This is followed by a reaction with a diamine to yield the desired bis-esteramide. google.com An alternative route involves the conversion of monomethyl-terephthalate to its acid chloride, which is then reacted with a diamine. google.com

Incorporation into Polyesteramide Polymers

This compound is a key component in the synthesis of polyesteramides. The process involves forming an alkyl aryl terephthalate ester from a dialkyl terephthalate through transesterification. This ester then reacts with an alkyl diamine to form a bis-ester amide. google.com This bis-ester amide can then be polymerized with a diol and a dialkyl terephthalate to form the final polyesteramide. google.com These polymers are known for their thermal stability and are used in various applications. researchgate.net For instance, poly(ester-amide)s derived from PET have been synthesized by introducing bisester amide units into the main chain of PET to improve its barrier properties. upc.eduupc.edu

Reactivity of Terephthalic Acid and its Phenolic Derivatives

Terephthalic acid and its derivatives are important monomers in the synthesis of various polymers and fine chemicals. nih.gov The reactivity of these compounds is central to their application.

Terephthalic acid can be converted to terephthaloyl chloride by treatment with thionyl chloride (SOCl2). cu.edu.eg This highly reactive intermediate is then used in a variety of subsequent reactions. researchgate.net

The phenolic derivatives of terephthalic acid exhibit reactivity characteristic of phenolic compounds, including their ability to act as antioxidants by donating hydrogen atoms to scavenge free radicals. nih.gov For example, bromoterephthalic acid reacts with phenol derivatives in DMF to produce other terephthalic acid derivatives, which can then be cyclized to form xanthen-9-one derivatives. cu.edu.eg Furthermore, the reaction of non-fluorescent terephthalic acid with hydroxyl radicals can yield fluorescent 2-hydroxyl terephthalic acid, a reaction utilized in dosimetry. researchgate.net

Condensation Reactions with Nitrogen Nucleophiles

The derivatives of terephthalic acid, including its esters, readily undergo condensation reactions with various nitrogen nucleophiles to form a range of heterocyclic compounds and important intermediates. cu.edu.egresearchgate.net A significant reaction in this category is the interaction of terephthalate esters or poly(ethylene terephthalate) (PET) with hydrazine (NH2NH2). cu.edu.egresearchgate.net This reaction yields terephthalic dihydrazide, a versatile compound that serves as a precursor for numerous heterocyclic structures with potential industrial applications. cu.edu.egresearchgate.net

For instance, terephthalic dihydrazide can be used in the synthesis of poly-1,3,4-oxadiazoles. cu.edu.eg Furthermore, when a mixture of terephthalic acid and isophthalic acid is treated with hydrazine sulphate, it leads to the direct formation of poly-1,3,4-oxadiazoles. cu.edu.eg Subsequent treatment of this product with aniline in polyphosphoric acid results in the formation of poly-1,2,4-triazoles. cu.edu.eg Terephthaloyl chloride, another derivative of terephthalic acid, also reacts with hydrazide derivatives to produce benzamide compounds. cu.edu.egresearchgate.net These reactions highlight the utility of terephthalate derivatives in creating complex molecules for applications such as liquid crystals and dyes. cu.edu.egresearchgate.net

| Terephthalate Derivative | Nitrogen Nucleophile | Key Product(s) | Reference |

|---|---|---|---|

| Terephthalate Ester / PET | Hydrazine (NH2NH2) | Terephthalic Dihydrazide | cu.edu.egresearchgate.net |

| Terephthalic Acid / Isophthalic Acid Mix | Hydrazine Sulphate | Poly-1,3,4-oxadiazoles | cu.edu.eg |

| Poly-1,3,4-oxadiazoles | Aniline | Poly-1,2,4-triazoles | cu.edu.eg |

| Terephthaloyl Chloride | Hydrazide Derivatives | Benzamide Compounds | cu.edu.egresearchgate.net |

Reactions of Halogenated Terephthalic Acids (e.g., Bromoterephthalic Acid) with Phenols

Halogenated terephthalic acids are valuable precursors for synthesizing various terephthalic acid derivatives. A notable example is the reaction of bromoterephthalic acid with phenol derivatives. cu.edu.eg This condensation reaction, typically carried out in a solvent such as dimethylformamide (DMF), yields corresponding terephthalic acid derivatives where the bromine atom is substituted by a phenoxy group. cu.edu.eg

The resulting terephthalic acid derivatives can be further transformed. For example, they can undergo cyclization in the presence of a strong acid like sulfuric acid (H2SO4) to form xanthen-9-one derivatives. cu.edu.eg These xanthenone structures can then be treated with Grignard reagents, leading to the formation of 9-hydroxy-9H-xanthene compounds. cu.edu.eg This sequence demonstrates a pathway from simple halogenated aromatic acids to more complex, polycyclic structures. cu.edu.eg

| Reactant 1 | Reactant 2 | Solvent/Condition | Intermediate Product | Final Product (after further steps) | Reference |

|---|---|---|---|---|---|

| Bromoterephthalic Acid | Phenol Derivatives | DMF | Terephthalic Acid Derivatives (Phenoxy-substituted) | Xanthen-9-one derivatives, 9-hydroxy-9H-xanthene | cu.edu.eg |

Synthesis of Polyacetylenes with Bis(alkylphenyl)terephthalate Pendants

Polyacetylenes are a class of conjugated polymers known for their unique electronic and optical properties. mdpi.com Their characteristics can be finely tuned by attaching functional pendant groups to the polymer backbone. mdpi.commdpi.com One such functionalization involves the synthesis of monosubstituted polyacetylenes that feature bis(alkylphenyl)terephthalate or bis(alkoxyphenyl)terephthalate groups as side chains, or pendants. researchgate.netresearchgate.net

The synthesis of these specialized polymers involves the polymerization of acetylene monomers that have the bulky, liquid-crystalline bis(alkylphenyl)terephthalate mesogens attached. researchgate.netresearchgate.net This polymerization is often carried out using a rhodium-based catalyst, such as a chloronorbornadiene rhodium(I) dimer, in a solvent like toluene. mdpi.comresearchgate.net The structure of the resulting polymers is characterized by a conjugated polyene backbone with the large terephthalate-based pendants. researchgate.net The properties of these polymers, including their liquid crystallinity, are influenced by factors such as the length of the alkyl or alkoxy tails on the phenyl groups. researchgate.netresearchgate.net For instance, a polymer with longer hexyloxy tails has been shown to form a smectic mesophase upon heating, whereas a similar polymer with shorter methoxy (B1213986) tails did not exhibit liquid crystallinity. researchgate.net The direct attachment of these bulky pendants to the main chain can create steric effects that prevent a planar conformation of the polyene backbone. researchgate.net

| Monomer/Pendant Group | Catalyst System | Key Polymer Property | Influencing Factor | Reference |

|---|---|---|---|---|

| Bis(p-alkylphenyl)terephthalate | Not specified | Liquid Crystalline | Length of alkyl tails (R=H, CH3, etc.) | researchgate.net |

| Bis(4-alkoxyphenyl)terephthalate | Chloronorbornadiene rhodium(I) dimer | Smectic Mesophase Formation | Alkoxy tail length (e.g., hexyloxy vs. methoxy) | researchgate.net |

Polymerization Studies Involving Methyl Phenyl Terephthalate and Terephthalate Based Monomers

Role of Methyl Phenyl Terephthalate (B1205515) as a Monomer or Co-monomer

Methyl phenyl terephthalate is an aromatic ester derived from terephthalic acid, with one carboxyl group esterified with methanol (B129727) and the other with phenol (B47542). ontosight.ai Its chemical structure, featuring both a methyl and a phenyl group, suggests its potential utility in polymer chemistry. ontosight.ai

While extensive documentation on the specific use of this compound as a primary monomer in large-scale polymerization is not prevalent in publicly available research, its structure allows for its theoretical use as a co-monomer in the synthesis of modified polyesters. The incorporation of bulky side groups, such as the phenyl group from this compound, into a polymer chain is a known strategy to alter the material's properties. researchgate.net Introducing such groups can disrupt the regular packing of polymer chains, which may lead to improved solubility in common organic solvents and enhanced processability. researchgate.net

Furthermore, the introduction of phenolic groups into a polyester (B1180765) backbone can create reactive sites. google.com These sites can be used for subsequent crosslinking reactions, for instance, with resole-type phenolic crosslinkers, to form a robust polymer network suitable for applications like coatings for packaging. google.com Therefore, it can be inferred that this compound could serve as a specialty co-monomer to impart specific functionalities and properties, such as improved solubility or reactivity, to terephthalate-based polyesters.

Synthesis of Terephthalate-Based Polyesters

The industrial production of terephthalate-based polyesters, most notably poly(ethylene terephthalate) (PET), primarily relies on two major polycondensation routes. scienceinfo.comscienceinfo.com These processes involve the step-wise reaction of bifunctional monomers to build long polymer chains. researchgate.net

Direct esterification is a widely used industrial method for producing polyesters like PET. youtube.com This process involves the reaction of a dicarboxylic acid, typically purified terephthalic acid (TPA), with a diol, such as ethylene (B1197577) glycol (EG). researchgate.net

The reaction proceeds in two main stages. First is the esterification stage, where TPA and excess ethylene glycol are reacted at high temperatures (220–260°C) and moderate pressures (2.7–5.5 bar). researchgate.netrsc.org In this stage, a molecule of water is eliminated for each ester bond formed, resulting in the formation of bis(2-hydroxyethyl) terephthalate (BHET) and other short-chain oligomers. researchgate.netresearchgate.net The water produced is continuously removed by distillation to drive the reaction forward. researchgate.netresearchgate.net

The second stage is polycondensation, where the temperature is raised further (up to 280°C) and the pressure is reduced to a near vacuum. rsc.org This facilitates the reaction between the oligomers, eliminating ethylene glycol, which is distilled off, and leading to a significant increase in the polymer chain length and molecular weight. rsc.org

Table 1: Typical Reaction Conditions for PET Synthesis via Direct Esterification of TPA

| Stage | Temperature | Pressure | Byproduct Removed |

| Esterification | 220–260 °C | 2.7–5.5 bar | Water |

| Polycondensation | 270–280 °C | Vacuum | Ethylene Glycol |

This table presents generalized conditions; specific parameters can vary based on the industrial process and desired product characteristics. researchgate.netrsc.org

An alternative route to direct esterification is the transesterification process, which uses dimethyl terephthalate (DMT) as the starting monomer instead of TPA. youtube.com This was the preferred method before high-purity TPA became readily available. youtube.com

This process also occurs in two steps. In the first step, DMT is reacted with an excess of a diol, like ethylene glycol, at temperatures of 150–200°C in the presence of a basic catalyst. researchgate.netderpharmachemica.com This transesterification reaction produces bis(2-hydroxyethyl) terephthalate (BHET) and methanol, which is removed by distillation to shift the equilibrium towards the products. researchgate.netresearchgate.net

The subsequent polycondensation step is similar to the TPA process. The BHET monomer is heated to higher temperatures (270–280°C) under vacuum, causing the polymer chains to grow with the removal of excess ethylene glycol. researchgate.net

The polymerization of polyesters can be carried out using different techniques, with melt and solution polycondensation being two prominent methods. nih.gov

Melt Polycondensation: This is the most common industrial method for producing high-volume polyesters like PET. The reaction is performed in the absence of a solvent, with the monomers and the resulting polymer in a molten state. Key advantages include high reaction rates and the production of a pure polymer without the need for solvent removal and recovery. However, this technique requires high temperatures, which can lead to side reactions, and the viscosity of the molten polymer increases significantly as the molecular weight grows, making the removal of byproducts like water or ethylene glycol challenging.

Solution Polycondensation: In this method, the monomers are dissolved in an inert solvent, and the polymerization is carried out at lower temperatures compared to the melt technique. This allows for easier heat and mass transfer and better control over the reaction. The solvent can also aid in the removal of byproducts, for example, by forming an azeotrope. scienceinfo.com The main disadvantages are the need to handle large volumes of solvent, the potential for the solvent to act as a chain-transfer agent (which can limit the final molecular weight), and the requirement to isolate the polymer from the solution at the end of the process. Recent research has explored catalyst-free, single-step solution polycondensation to synthesize poly(alkylene terephthalate)s under milder conditions.

Table 2: Comparison of Polycondensation Techniques

| Feature | Melt Polycondensation | Solution Polycondensation |

| Solvent | None | Inert solvent used |

| Temperature | High (e.g., >250°C) | Lower than melt |

| Viscosity | Increases significantly, can be problematic | Lower, easier to manage |

| Byproduct Removal | Difficult due to high viscosity | Easier, can be aided by solvent |

| Polymer Purity | High, no solvent contamination | Traces of solvent may remain |

| Industrial Use | Dominant for large-scale production (e.g., PET) | Used for specialty polyesters |

This table provides a general comparison of the two techniques.

The synthesis of polyesters is a classic example of step-growth polymerization. This mechanism is fundamentally different from chain-growth polymerization. In step-growth, bifunctional or multifunctional monomers react to form dimers, then trimers, and progressively larger oligomers. The polymer chain grows in a stepwise fashion throughout the reaction mixture.

A key characteristic of step-growth polymerization is that the monomer is consumed very early in the reaction. nih.gov High molecular weight polymers are only achieved at a very high extent of reaction (typically >99% conversion). This is because at any point, any two molecular species (monomers, dimers, oligomers) can react with each other. It is only in the final stages of the reaction, when most of the smaller molecules have been consumed, that the reaction between longer chains leads to a dramatic increase in molecular weight.

Catalysis in Terephthalate Polymerization Processes

Catalysts are crucial in the industrial synthesis of terephthalate polyesters to achieve economically viable reaction rates. google.com Different catalyst systems are employed for the esterification/transesterification and polycondensation stages.

In the DMT process , catalysts such as zinc, manganese, or magnesium acetates are commonly used for the initial transesterification step. derpharmachemica.com

For the TPA process , the direct esterification step is typically autocatalyzed by the carboxylic acid groups of terephthalic acid, but catalysts can also be used. youtube.com

The polycondensation stage , for both TPA and DMT routes, almost always requires a catalyst. Antimony compounds, particularly antimony trioxide (Sb₂O₃), have been the most widely used polycondensation catalysts for decades due to their effectiveness and low cost. However, due to the toxicity concerns associated with antimony, there is a significant research effort to develop alternative, more environmentally friendly catalysts. Titanium, aluminum, and germanium compounds are among the alternatives being explored and used. For instance, certain titanium-based catalysts have been investigated, though they can sometimes result in a yellowish hue in the final polymer. Catalyst systems combining multiple metals, such as zinc, cobalt, and antimony, have also been developed to enhance the polymerization rate.

Enzyme-catalyzed polymerization, using enzymes like lipases, is also an area of active research, offering a "green chemistry" approach with high selectivity and mild reaction conditions, though it is not yet a mainstream industrial process for bulk polyesters like PET. scienceinfo.com

Novel Polymer Architectures and Functionalization

The modification of polyester backbones and the creation of new polymer architectures are key areas of research. These efforts are geared towards developing materials with tailored properties, such as inherent color, modified surface characteristics, and the permanent integration of functional molecules.

Self-Colored Polyester Synthesis through Co-polymerization

The synthesis of inherently colored polyesters, where the chromophore is a part of the polymer chain, offers advantages over traditional dyeing processes, such as improved colorfastness and the elimination of dye effluent. One innovative approach involves the in situ creation of a chromophore within the polymer. rsc.orgnih.gov This can be achieved by incorporating a monomer that can be chemically modified after polymerization to generate a colored species. While specific studies detailing the use of this compound for this purpose are not widely available, the principle can be extended to aromatic terephthalate esters. For instance, a polyester containing a reactive aromatic group could be synthesized and subsequently treated with a diazonium salt to form a covalently bound azo dye, imparting a permanent color to the material. rsc.orgnih.gov The phenyl group in this compound, for example, could potentially be functionalized to participate in such color-forming reactions.

Ionic Liquid-Modified Polyesters

Ionic liquids (ILs) are increasingly being explored in polymer science due to their unique properties as solvents and catalysts. In polyester synthesis, ILs can act as effective, non-volatile, and reusable reaction media. Research has demonstrated the use of imidazolium-based Brønsted acid ionic liquids as both solvent and catalyst for the synthesis of linear and hyperbranched polyesters, leading to significantly shorter reaction times compared to conventional bulk polymerization.

While direct modification of polyesters derived from this compound with ionic liquids is not extensively documented, related studies on other terephthalate-based polyesters provide valuable insights. For example, ionic liquids have been used as catalysts for the conversion of polyethylene (B3416737) terephthalate (PET) waste into valuable polyester polyols. Furthermore, the incorporation of ionic liquid functionalities into the polyester backbone itself can lead to novel materials with interesting properties, such as altered solubility and thermal behavior.

Incorporation of Dye Molecules into Polymer Chains

The covalent incorporation of dye molecules into the polymer backbone is a strategy to achieve permanent coloration and prevent dye migration. This is typically achieved by using a dye molecule that has reactive functional groups capable of participating in the polymerization reaction. For instance, a dye containing hydroxyl or carboxyl groups can be co-polymerized with terephthalate monomers and diols.

Although specific examples of using this compound in this context are limited, the general principle is well-established. The synthesis of azo dyes containing reactive groups that can be incorporated into a polyester chain has been reported. These "comonomer dyes" become an integral part of the polymer, ensuring the color is permanently fixed. The presence of the phenyl group in this compound could potentially be leveraged for post-polymerization modification to attach dye molecules.

Kinetic Studies of Polymerization Processes

Understanding the kinetics of polymerization is fundamental to controlling the molecular weight, structure, and properties of the resulting polyester. Kinetic studies provide crucial data on reaction rates, activation energies, and the influence of various parameters such as temperature, catalyst concentration, and monomer stoichiometry.

Impact of Stoichiometry on Polymerization Yield and Properties

In step-growth polymerization, achieving a high molecular weight polymer is critically dependent on maintaining a precise stoichiometric balance between the reacting functional groups. For the synthesis of polyesters from a diacid (or its ester derivative) and a diol, any deviation from a 1:1 molar ratio of reactive groups will limit the maximum achievable degree of polymerization.

The effect of stoichiometric imbalance on the melt polymerization of aromatic polyesters is a well-studied phenomenon. An excess of one monomer leads to a lower average molecular weight and a broader molecular weight distribution. This, in turn, affects the mechanical and thermal properties of the resulting polyester. For instance, a lower molecular weight generally translates to reduced tensile strength and a lower melting point.

Below is a table summarizing the general effects of stoichiometry on polyester polymerization:

| Stoichiometric Ratio (Diacid:Diol) | Effect on Molecular Weight | Effect on Polymer Properties |

| 1:1 | Highest achievable molecular weight | Optimal mechanical and thermal properties |

| Excess Diacid | Lower molecular weight | Lower tensile strength, potentially brittle |

| Excess Diol | Lower molecular weight | Lower tensile strength, potentially more flexible |

This table can be interacted with to sort the data based on different parameters.

Degradation and Environmental Fate of Terephthalate Esters and Polymers

Chemical Degradation Methodologies

The chemical degradation of terephthalate (B1205515) esters primarily involves the cleavage of the ester linkages through various solvolytic and thermal processes. These methods are fundamental to chemical recycling strategies aimed at recovering the constituent monomers, such as terephthalic acid and the corresponding alcohols or phenols.

Hydrolysis (Acid, Alkaline, Neutral)

Hydrolysis is a chemical process that involves the cleavage of a chemical bond by the addition of water. In the context of terephthalate esters, hydrolysis targets the ester bonds, leading to the formation of terephthalic acid and the corresponding alcohol or phenol (B47542). This process can be carried out under acidic, alkaline, or neutral conditions, with each having distinct mechanisms and efficiencies.

Acid Hydrolysis: Under acidic conditions, the hydrolysis of terephthalate esters is catalyzed by protons (H⁺). The reaction mechanism involves the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. While effective, acid hydrolysis often requires the use of strong acids like sulfuric acid and may necessitate high temperatures to achieve reasonable reaction rates. mdpi.comresearchgate.net For instance, the hydrolysis of PET with nitric acid has been used to recover terephthalic acid. researchgate.net

Alkaline Hydrolysis: Alkaline hydrolysis, or saponification, is typically a more rapid process than acid or neutral hydrolysis. uctm.edu It involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. This reaction is generally irreversible as the resulting carboxylate anion is resonance-stabilized and less reactive. chemrxiv.org The process yields a salt of terephthalic acid and the alcohol or phenol. uctm.edu The terephthalic acid can then be recovered by acidification. youtube.com The kinetics of alkaline hydrolysis of esters are typically second-order, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The presence of electron-withdrawing groups, such as a phenyl group, can significantly increase the reaction rate by making the carbonyl carbon more electrophilic. chemrxiv.org Studies on the alkaline hydrolysis of PET have shown that the reaction is influenced by factors such as temperature, alkali concentration, and the use of phase-transfer catalysts to enhance the interaction between the aqueous alkali and the solid polymer. uctm.eduresearchgate.net For example, the alkaline hydrolysis of PET in a water-ethanol mixed solvent has been shown to proceed smoothly at lower temperatures. nii.ac.jp

Neutral Hydrolysis: Neutral hydrolysis occurs in the absence of added acids or bases and typically requires high temperatures (200-300 °C) and pressures to proceed at a practical rate. frontiersin.org The reaction involves the direct nucleophilic attack of water on the ester bond. frontiersin.org While this method avoids the use of corrosive acids or bases and simplifies product purification, the required extreme conditions can lead to the formation of byproducts through decarboxylation. jproeng.com Rapid heating has been shown to significantly accelerate neutral hydrolysis, achieving high yields of terephthalic acid in very short reaction times. nih.govresearchgate.netresearchgate.net

| Hydrolysis Type | Key Features | Typical Products |

| Acid | Catalyzed by H⁺, often requires strong acids and heat. | Terephthalic acid, Alcohol/Phenol |

| Alkaline | Catalyzed by OH⁻, generally faster, forms a salt intermediate. | Terephthalate salt, Alcohol/Phenol |

| Neutral | Requires high temperature and pressure, avoids corrosive reagents. | Terephthalic acid, Alcohol/Phenol |

Alcoholysis (Methanolysis, Glycolysis)

Alcoholysis is a transesterification reaction where an ester reacts with an alcohol to produce a different ester and a different alcohol. This process is central to the chemical recycling of terephthalate polymers.

Methanolysis: Methanolysis involves the reaction of a terephthalate ester with methanol (B129727), typically at elevated temperatures (180-280 °C) and pressures, to yield dimethyl terephthalate (DMT) and the corresponding alcohol or diol. jproeng.comnih.gov DMT is a valuable monomer that can be purified by distillation and used to produce new polyesters. nih.gov The reaction can be catalyzed by various compounds, including metal acetates and organometallic catalysts like aluminum triisopropoxide. infona.pl Supercritical methanol has also been utilized to achieve complete depolymerization of PET in a short time frame. jproeng.com Recent research has also explored electrochemically mediated methanolysis as a more energy-efficient approach. aiche.org

Glycolysis: Glycolysis is the depolymerization of a polyester (B1180765) using a glycol, most commonly ethylene (B1197577) glycol. mdpi.comijrdo.org This reaction breaks down the polymer chain into smaller oligomers and, ultimately, into the monomer bis(2-hydroxyethyl) terephthalate (BHET). aiche.orgmdpi.comresearchgate.netmdpi.com BHET can then be purified and used as a feedstock for the production of new PET. The process is typically carried out at temperatures between 180 and 240 °C and often requires a catalyst to proceed at a reasonable rate. mdpi.comresearchgate.netresearchgate.netevitachem.com A variety of catalysts have been investigated, including metal salts and oxides. researchgate.netnih.gov

| Alcoholysis Type | Reactant | Primary Product |

| Methanolysis | Methanol | Dimethyl terephthalate (DMT) |

| Glycolysis | Ethylene Glycol | Bis(2-hydroxyethyl) terephthalate (BHET) |

Aminolysis and Ammonolysis

Aminolysis: Aminolysis involves the degradation of a terephthalate ester by reaction with a primary or secondary amine. This nucleophilic attack on the ester's carbonyl group leads to the cleavage of the polymer backbone and the formation of terephthalamides. infona.plresearchgate.netinfona.plnih.gov The reaction conditions and the resulting products can be tuned by the choice of amine. For example, reaction with ethanolamine (B43304) can produce bis(2-hydroxy ethylene)terephthalamide. mdpi.com Aminolysis can often be carried out under milder conditions than hydrolysis or alcoholysis due to the high nucleophilicity of amines. nih.gov The resulting amide products have potential applications in the synthesis of new polymers and functional materials. mdpi.comresearchgate.netvjol.info.vn

Ammonolysis: Ammonolysis is a specific type of aminolysis where ammonia (B1221849) is the nucleophile. The reaction with terephthalate esters cleaves the ester bonds to produce terephthalamide (B1206420) and the corresponding alcohol or phenol. nih.gov The mechanism is analogous to the hydrolysis of esters, where ammonia attacks the electrophilic carbonyl carbon. digitellinc.com Studies on the ammonolysis of dimethyl terephthalate have shown that the reaction proceeds sequentially, first forming the monoamide and then the diamide (B1670390) (terephthalamide). nih.govresearchgate.netresearchgate.net The reaction can be catalyzed by the ethylene glycol generated during the ammonolysis of PET, demonstrating an autocatalytic effect. nih.govyoutube.com

Pyrolysis and Thermochemical Degradation

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. When applied to terephthalate esters and polymers, pyrolysis breaks the chemical bonds, leading to a complex mixture of solid, liquid, and gaseous products. The composition of these products is highly dependent on the temperature and the presence of catalysts. nih.gov Thermal degradation of PET typically begins at temperatures above 300°C and involves the scission of the ester linkages. nii.ac.jp The primary decomposition products often include terephthalic acid, benzoic acid, and various hydrocarbons. nih.gov At higher temperatures, decarboxylation of the acid intermediates can lead to the formation of benzene (B151609) and other aromatic compounds. researchgate.net Catalytic pyrolysis, using materials like zeolites, can be employed to selectively produce valuable chemical feedstocks. mdpi.com

Photodegradation Mechanisms

Photodegradation is the breakdown of molecules caused by the absorption of light, particularly in the ultraviolet (UV) region of the spectrum. For terephthalate esters, which contain aromatic rings, the absorption of UV radiation can lead to the excitation of electrons and subsequent chemical reactions. The primary photochemical reactions involve the cleavage of the ester bonds in the polymer backbone, a process known as photolysis. researchgate.net This leads to a reduction in molecular weight and the formation of carbonyl and carboxyl end-groups. uctm.edumdpi.com The presence of oxygen can further lead to photo-oxidation, creating hydroperoxides and other oxygenated species. youtube.com The extent of photodegradation is influenced by the wavelength of the UV radiation, with UV-B radiation (280-315 nm) being particularly effective at degrading PET. uctm.edumdpi.com

Enzymatic and Biodegradation Studies

In addition to chemical methods, the degradation of terephthalate esters can also be achieved through biological processes, particularly through the action of enzymes. This approach is gaining significant attention as a more environmentally benign alternative for plastic recycling.

The enzymatic hydrolysis of terephthalate esters is carried out by a class of enzymes known as hydrolases, which include cutinases, lipases, and esterases. nih.govnih.govgoogle.com These enzymes catalyze the cleavage of the ester bonds in a manner similar to chemical hydrolysis but under much milder conditions of temperature and pH. google.comnih.gov

A significant breakthrough in this field was the discovery of the bacterium Ideonella sakaiensis, which can use PET as its major carbon and energy source. acs.orgmix-up.eu This bacterium produces two key enzymes: a PETase that degrades PET into mono(2-hydroxyethyl) terephthalate (MHET), terephthalic acid (TPA), and bis(2-hydroxyethyl) terephthalate (BHET), and an MHETase that further hydrolyzes MHET into TPA and ethylene glycol. nih.govnih.govacs.org

The efficiency of enzymatic degradation is influenced by several factors, including the crystallinity of the polymer, with amorphous regions being more accessible to enzymes than crystalline regions. nih.govmix-up.eu Temperature also plays a crucial role, with thermophilic enzymes showing higher activity at elevated temperatures that are closer to the glass transition temperature of PET, where the polymer chains have greater mobility. frontiersin.orgmdpi.com

Research is ongoing to discover new, more efficient enzymes and to engineer existing enzymes for improved activity and stability. nih.govresearchgate.net The synergistic action of different enzymes has also been shown to enhance the degradation of terephthalate esters. frontiersin.org For instance, combining a PETase with an enzyme that can hydrolyze the intermediate products can lead to a more complete breakdown of the polymer. frontiersin.orgacs.org These enzymatic and biodegradation studies offer a promising pathway towards a circular economy for plastics, enabling the sustainable recycling of terephthalate-based materials. youtube.comnih.govresearchgate.net

Microorganisms Involved in Terephthalate Degradation

A diverse range of microorganisms, including bacteria and fungi, have been identified for their ability to degrade terephthalate-based polymers. nih.govijeais.orgresearchgate.net These microbes often adhere to the surface of the plastic, forming consortia of various species that work together to break down the complex polymer structure. nih.govfrontiersin.org

Bacteria:

Numerous bacterial genera have been shown to possess PET-degrading capabilities. researchgate.net Notable examples include Ideonella sakaiensis, which was discovered at a plastic bottle recycling site and can utilize PET as its primary carbon source. frontiersin.orgnih.gov

Other identified bacterial genera with PET-degrading members include Rhodococcus, Pseudomonas, Bacillus, Comamonas, Deinococcus, Streptomyces, and Delftia. nih.govfrontiersin.org The genus Rhodococcus, in particular, is recognized for its metabolic versatility in degrading a variety of organic compounds, including plastics. nih.govfrontiersin.org

Fungi:

Fungi also play a crucial role in the biodegradation of PET. nih.gov Several fungal strains can break down PET into smaller oligomers and monomers through the action of their hydrolytic enzymes. nih.gov

Genera such as Aspergillus, Penicillium, Fusarium, and Humicola have been identified as sources of enzymes with PET-degrading activity. nih.gov For instance, cutinases from Humicola insolens have demonstrated high hydrolytic activity, particularly at elevated temperatures that approach the glass transition temperature of PET. nih.gov

Microalgae:

More recently, research has begun to explore the potential of microalgae in PET degradation. nih.govfrontiersin.org The possibility of genetically engineering microalgae to produce and secrete PET-degrading enzymes presents an innovative approach for bioremediation in marine environments. nih.govfrontiersin.org

Below is a table summarizing some of the key microorganisms involved in terephthalate degradation:

Identification and Characterization of Terephthalate Hydrolases

The microbial degradation of terephthalates is mediated by a class of enzymes known as hydrolases, which break the ester bonds within the polymer chain. These enzymes, including PETase, cutinase, and MHETase, are typically serine hydrolases characterized by a catalytic triad (B1167595) of serine, histidine, and aspartate in their active site. nih.govmdpi.com

PETase (PET hydrolase): Originally discovered in Ideonella sakaiensis, PETase exhibits a significant ability to degrade PET at ambient temperatures. nih.govengineering.org.cn It primarily breaks down PET into mono(2-hydroxyethyl) terephthalate (MHET). nih.govnih.govresearchgate.net PETase has been assigned the Enzyme Commission (EC) number 3.1.1.101. sci-hub.se

Cutinases: These enzymes, which naturally break down the plant polymer cutin, have also been found to hydrolyze PET. nih.govnih.gov Cutinases from various fungal and bacterial sources, such as Humicola insolens, Thermobifida fusca, and Fusarium solani, have been studied for their PET-degrading capabilities. nih.govnih.govacs.org They are known for their esterolytic and lipolytic activities. nih.gov

MHETase (MHET hydrolase): This enzyme works in synergy with PETase, specifically hydrolyzing the intermediate product MHET into its constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG). nih.govsci-hub.seigem.org Found in Ideonella sakaiensis, MHETase is a member of the tannase (B8822749) enzyme family and displays high specificity for MHET. nih.govsci-hub.se It has been assigned the EC number 3.1.1.102. sci-hub.se

A table detailing these key terephthalate hydrolases is provided below:

Molecular Mechanisms of Enzymatic Degradation

The enzymatic degradation of terephthalate polymers is a complex process that is the subject of ongoing research. researchgate.netcsic.esnih.gov The fundamental mechanism involves the hydrolysis of the ester bonds within the polymer chain.

For enzymes like PETase and cutinases, the process begins with the binding of the enzyme to the surface of the PET polymer. acs.orgresearchgate.net The catalytic triad in the enzyme's active site then facilitates the cleavage of the ester linkage. In the case of PETase, a serine residue acts as a nucleophile to attack the ester bond. ijbbku.com